
Copper;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique properties due to the interaction between copper, a transition metal, and yttrium, a rare earth element. Copper-yttrium compounds are known for their high-temperature stability, mechanical strength, and corrosion resistance, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction, high-energy ball milling, and no-current diffusion saturation. One common method involves the electrochemical reduction of yttrium ions on a copper substrate in a molten salt medium, such as an equimolar yttrium chloride-containing NaCl-KCl melt . Another method is high-energy ball milling, where elemental copper and yttrium are mechanically alloyed, followed by heat treatment in an oxygen-rich atmosphere .
Industrial Production Methods: In industrial settings, copper-yttrium compounds are often produced through controlled potential electrolysis and no-current diffusion saturation. These methods allow for precise control over the composition and thickness of the alloy coatings. The electrochemical reduction process is particularly useful for producing coatings with specific compositions, while no-current diffusion saturation results in thicker coatings .
Chemical Reactions Analysis
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both copper and yttrium.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of copper-yttrium compounds include yttrium chloride, sodium chloride, potassium chloride, and various reducing agents. The reactions typically occur at high temperatures, often exceeding 900°C .
Major Products Formed: The major products formed from the reactions of copper-yttrium compounds include various intermetallic phases such as Cu6Y, Cu4Y, Cu2Y, and CuY. These phases exhibit different properties and are used in various applications depending on their composition and structure .
Scientific Research Applications
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts and in the synthesis of other intermetallic compounds. In biology and medicine, copper-yttrium compounds are explored for their potential use in imaging and therapeutic applications due to their magnetic and sorption characteristics . In industry, these compounds are used to enhance the mechanical properties and temperature stability of copper-based materials .
Mechanism of Action
The mechanism by which copper-yttrium compounds exert their effects is primarily related to their electronic structure and the interaction between copper and yttrium atoms. The compounds typically crystallize in a CsCl-type structure, which contributes to their high mechanical strength and oxidation resistance . The electronic structure of these compounds allows for unique interactions with other elements and compounds, making them valuable in various applications.
Comparison with Similar Compounds
Copper-yttrium compounds can be compared with other rare earth intermetallic compounds, such as those formed with nickel, aluminum, and boron. These compounds share similar properties, such as high-temperature stability and mechanical strength, but copper-yttrium compounds are unique in their specific electronic structure and the resulting properties . Other similar compounds include yttrium-rhodium and yttrium-barium-copper oxides, which also exhibit high-temperature superconductivity and other valuable properties .
Conclusion
Copper-yttrium compounds are valuable materials with a wide range of applications in scientific research and industry. Their unique properties, including high-temperature stability, mechanical strength, and corrosion resistance, make them suitable for various uses. The synthesis methods, chemical reactions, and mechanisms of action of these compounds contribute to their versatility and effectiveness in different fields.
Properties
CAS No. |
11073-48-6 |
|---|---|
Molecular Formula |
Cu7Y |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
copper;yttrium |
InChI |
InChI=1S/7Cu.Y |
InChI Key |
RPSBOCYMUHNTMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


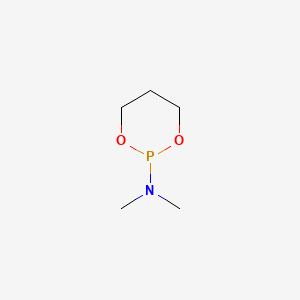

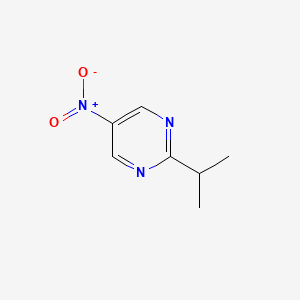

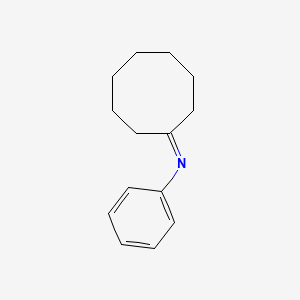
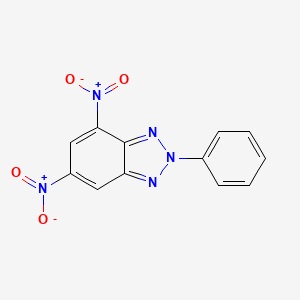
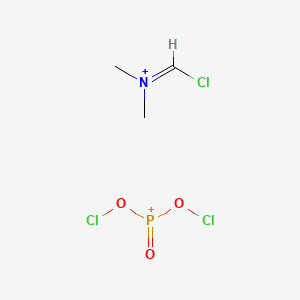

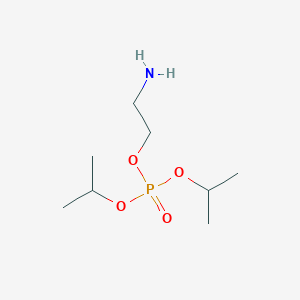
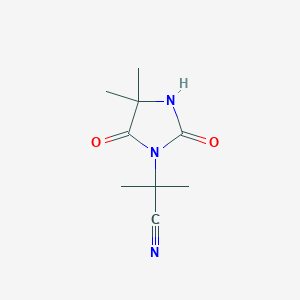
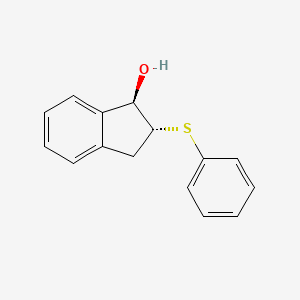
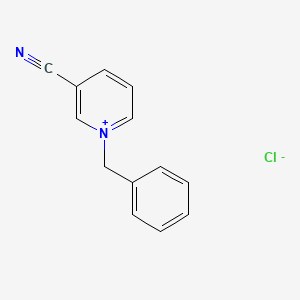

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
